molecular formula C22H21N3O4S B2846270 N-(4-methoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899961-41-2

N-(4-methoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2846270
CAS No.: 899961-41-2
M. Wt: 423.49
InChI Key: XFOYVKGJGDSBKQ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex heterocyclic compound featuring a tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca system) substituted with a propyl group, a sulfanyl moiety, and an acetamide-linked 4-methoxyphenyl group.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-3-12-25-21(27)20-19(16-6-4-5-7-17(16)29-20)24-22(25)30-13-18(26)23-14-8-10-15(28-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOYVKGJGDSBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-methoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic molecule with potential biological activities that warrant thorough investigation. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Phenyl Ring : The presence of a methoxy group enhances lipophilicity and may influence receptor interactions.
  • Tricyclic Core : The diazatricyclo structure suggests potential interactions with various biological targets due to its rigid conformation.
  • Sulfanyl Group : This moiety may play a role in redox reactions and interactions with thiol-containing biomolecules.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar structural motifs often exhibit inhibitory effects on various enzymes:

  • Cyclooxygenases (COX) : Compounds resembling this structure have shown moderate inhibition of COX enzymes, which are implicated in inflammatory processes.
  • Lipoxygenases (LOX) : Similar derivatives have been reported to inhibit LOX enzymes, contributing to their anti-inflammatory properties.

Cytotoxicity

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. For instance:

  • MCF-7 Cells : Studies have demonstrated that related compounds exhibit IC50 values in the range of 10-20 µM against breast cancer cells, indicating potential for further exploration in cancer therapeutics.

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
COX InhibitionCOX-215.2
LOX InhibitionLOX-1518.5
CytotoxicityMCF-712.0
Cholinesterase InhibitionAChE19.2
Cholinesterase InhibitionBChE13.2

Case Study 1: Anti-inflammatory Potential

In a study evaluating the anti-inflammatory effects of similar compounds, researchers found that those with methoxy substitutions exhibited significant reductions in pro-inflammatory cytokines in vitro. This suggests that the methoxy group may enhance the compound's ability to modulate inflammatory pathways.

Case Study 2: Cancer Cell Line Studies

A series of related compounds were tested against various cancer cell lines, including MCF-7 and HeLa cells. The results indicated that modifications to the tricyclic core significantly influenced cytotoxicity profiles, with some derivatives achieving IC50 values below 10 µM.

Comparison with Similar Compounds

N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide

This compound shares the acetamide and methoxyphenyl moieties but differs in its sulfonamido linkage and lack of a tricyclic core. X-ray crystallography reveals stabilization via intramolecular C–H···O and N–H···O hydrogen bonds, contrasting with the tricyclic system in the target compound, which likely relies on rigid ring conformation for stability .

Property Target Compound N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide
Core Structure Tricyclic (8-oxa-3,5-diazatricyclo) Linear sulfonamide
Key Functional Groups Sulfanyl, acetamide, propyl Sulfonamido, acetamide
Stabilization Mechanism Conformational rigidity of tricyclic system Hydrogen bonding (C–H···O, N–H···O)

Azo-Based Acetamide Derivatives

Compounds like 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol and N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide exhibit planar azo (-N=N-) linkages, enabling π-π stacking interactions.

Computational and Modeling Insights

Density Functional Theory (DFT) studies on analogous acetamides highlight the role of electron-withdrawing groups (e.g., methoxy) in modulating reactivity. The target compound’s methoxyphenyl group may enhance electron density at the acetamide carbonyl, influencing binding affinity . Additionally, the lumping strategy—grouping structurally similar compounds—could classify this molecule with tricyclic sulfanyl-acetamides, predicting shared degradation pathways or solubility profiles .

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